molecular formula C6H16Cl2N2O2 B2709650 3,6-Diaminohexanoic acid dihydrochloride CAS No. 1071678-05-1

3,6-Diaminohexanoic acid dihydrochloride

Cat. No.: B2709650
CAS No.: 1071678-05-1
M. Wt: 219.11
InChI Key: ATIYVUIIEUEADI-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context

A precise understanding of the compound's naming conventions and molecular structure is fundamental to appreciating its scientific relevance.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3,6-diaminohexanoic acid dihydrochloride (B599025) . chemspider.com It is more commonly known by several synonyms, the most prevalent being beta-lysine (B1680149) dihydrochloride . Other names include isolysine. nih.gov

The molecular formula for the free base, 3,6-diaminohexanoic acid, is C6H14N2O2. nih.gov The dihydrochloride salt form has the molecular formula C6H16Cl2N2O2 . bldpharm.com This salt is formed by the protonation of the two amino groups by two molecules of hydrogen chloride. This salt form enhances the compound's stability and solubility in aqueous solutions, making it a common form for laboratory use. cymitquimica.com

The critical distinction between 3,6-diaminohexanoic acid and its more famous isomer, lysine (B10760008), lies in the positioning of the amino groups along the carbon backbone. In 3,6-diaminohexanoic acid (beta-lysine), the amino groups are located at the 3rd and 6th carbon atoms. In contrast, 2,6-diaminohexanoic acid, commonly known as lysine or alpha-lysine, has its amino groups at the 2nd (alpha-carbon) and 6th positions. wikipedia.org This seemingly minor shift in the position of one amino group from the alpha-carbon to the beta-carbon has profound effects on the molecule's three-dimensional structure and its biological properties. youtube.com While alpha-lysine is one of the 22 proteinogenic amino acids used in the synthesis of proteins in living organisms, beta-lysine is not. wikipedia.org

Feature 3,6-Diaminohexanoic Acid (Beta-Lysine) 2,6-Diaminohexanoic Acid (Alpha-Lysine)
IUPAC Name 3,6-Diaminohexanoic acid 2,6-Diaminohexanoic acid
Amino Group Positions C3 and C6 C2 (alpha) and C6
Classification Beta-amino acid Alpha-amino acid
Role in Proteins Non-proteinogenic Proteinogenic

Historical Perspective in Chemical and Biochemical Research

The history of beta-amino acids is not as extensively documented as that of their alpha-counterparts. While the discovery of the first amino acid, asparagine, dates back to 1806, the exploration of beta-amino acids gained momentum much later. The initial focus of biochemical research was understandably on the protein-building blocks. However, as analytical techniques advanced, the presence and significance of non-proteinogenic amino acids like beta-lysine in natural products became more apparent. Early research into beta-lysine was often in the context of identifying components of antibiotics and other microbial metabolites.

Significance within Amino Acid Chemistry and Derivative Studies

The significance of 3,6-diaminohexanoic acid in amino acid chemistry stems largely from its status as a beta-amino acid. The placement of the amino group on the beta-carbon introduces a different conformational flexibility compared to alpha-amino acids. This has made beta-amino acids, including beta-lysine, valuable building blocks in the synthesis of peptidomimetics. These are molecules that mimic the structure of peptides but have modified backbones, often leading to enhanced stability against enzymatic degradation. acs.org

Research has shown that peptides incorporating beta-amino acids can adopt stable secondary structures, such as helices and sheets, similar to their all-alpha-amino acid counterparts. acs.org This has opened avenues for the design of novel bioactive peptides with potential therapeutic applications. The study of beta-lysine and its derivatives contributes to a deeper understanding of peptide structure and function and provides tools for the development of new classes of pharmaceuticals. For instance, the unique structural properties of beta-lysine have been explored in the context of creating peptides with specific folding patterns and biological activities.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-diaminohexanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-3-1-2-5(8)4-6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYVUIIEUEADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(=O)O)N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Routes for 3,6-Diaminohexanoic Acid Dihydrochloride (B599025)

The laboratory-scale synthesis of 3,6-diaminohexanoic acid dihydrochloride involves a multi-step process that begins with the construction of the carbon backbone and the introduction of the two amino groups, followed by the formation of the dihydrochloride salt and subsequent purification to achieve a high-grade final product.

Synthesis from Identified Precursors

While various strategies exist for the synthesis of beta-amino acids, a notable route to optically pure (R)- and (S)-β-lysine involves the cycloaddition of a chiral nitrone with vinyl acetate. This method facilitates the stereocontrolled introduction of the amino groups, a crucial aspect for stereospecific applications.

Another conceptual approach considers the Hofmann rearrangement of a suitable precursor. This reaction is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. In a hypothetical synthesis of 3,6-diaminohexanoic acid, a precursor molecule containing a six-carbon chain with a carboxylic acid and a protected amino group at the 6-position, and an amide group at the 3-position could be a viable starting point. The Hofmann rearrangement would then be employed to convert the amide at the 3-position into the second amino group.

A plausible synthetic pathway could also commence from pyridine (B92270). Through a series of reduction and ring-opening reactions, the heterocyclic pyridine ring can be converted into a linear six-carbon chain containing a nitrogen atom. Subsequent functional group manipulations would then be required to introduce the second amino group and the carboxylic acid moiety at the appropriate positions.

Hydrochlorination for Salt Formation

Once the free base of 3,6-diaminohexanoic acid is synthesized, it is converted to its more stable and water-soluble dihydrochloride salt. This is typically achieved by treating a solution of the amino acid with hydrochloric acid. A general procedure involves dissolving the crude 3,6-diaminohexanoic acid in an appropriate solvent, such as water or an alcohol-water mixture. Subsequently, a stoichiometric amount of hydrochloric acid, often as a concentrated aqueous solution or as gaseous HCl dissolved in an organic solvent, is added. The reaction is typically performed at room temperature or with gentle cooling. The dihydrochloride salt, being less soluble in the reaction medium, often precipitates out of the solution and can be collected by filtration. Evaporation of the solvent is another method to recover the salt.

The process of forming the hydrochloride salt serves a dual purpose: it enhances the stability of the compound and facilitates its purification through crystallization.

Purification Techniques for Research-Grade Material

To obtain research-grade this compound, rigorous purification is essential to remove any unreacted starting materials, by-products, and other impurities. The two primary methods employed are recrystallization and ion-exchange chromatography.

Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent system is one in which the dihydrochloride salt is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A common procedure involves dissolving the crude salt in a minimal amount of a hot solvent, such as an ethanol/water mixture. The hot solution is then slowly cooled, allowing for the formation of pure crystals of this compound, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Ion-Exchange Chromatography: This powerful purification method is particularly effective for separating amino acids from other charged and uncharged molecules. For a basic amino acid like 3,6-diaminohexanoic acid, a cation-exchange resin is typically used. The crude dihydrochloride salt is dissolved in an aqueous solution and applied to a column packed with a strongly acidic cation-exchange resin. The positively charged amino acid binds to the negatively charged resin, while neutral and negatively charged impurities pass through. After washing the column to remove any non-specifically bound compounds, the purified 3,6-diaminohexanoic acid is eluted from the resin using a solution with a higher ionic strength or a different pH, such as an ammonia (B1221849) solution. The collected fractions containing the pure product are then pooled, and the dihydrochloride salt can be re-formed and isolated.

Industrial Production Approaches

The industrial-scale production of 3,6-diaminohexanoic acid is not as established as that of its alpha-isomer, L-lysine, which is predominantly manufactured through large-scale fermentation processes using microorganisms like Corynebacterium glutamicum. dspmuranchi.ac.innih.govresearchgate.netslideshare.net However, principles from the broader field of amino acid and beta-amino acid production can be applied.

A potential avenue for the industrial production of 3,6-diaminohexanoic acid is through enzymatic processes. Enzymatic resolution is a technique used to separate enantiomers of a racemic mixture. This could involve the use of specific enzymes that selectively act on one enantiomer of a β-lysine precursor, allowing for the separation and subsequent conversion to the desired enantiomerically pure product. This approach is gaining traction for the synthesis of various chiral compounds due to its high selectivity and environmentally benign nature. mdpi.comnih.govnih.govresearchgate.netacs.org

Furthermore, the extensive infrastructure and knowledge base for the fermentation of L-lysine could potentially be adapted for the production of β-lysine. This would likely involve the genetic engineering of production strains to either express enzymes that can convert L-lysine to β-lysine or to alter the biosynthetic pathway to directly produce β-lysine.

Derivatization and Chemical Reactivity

The chemical reactivity of 3,6-diaminohexanoic acid is dictated by the presence of its two primary amino groups and a carboxylic acid group. These functional groups allow for a variety of chemical transformations, including derivatization, oxidation, and reduction reactions.

Oxidation and Reduction Reactions

Oxidation: The primary amino groups of 3,6-diaminohexanoic acid are susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of various products. For instance, controlled oxidation can convert the amino groups to aldehydes. This is analogous to the enzymatic oxidation of the epsilon-amino group of lysine (B10760008) residues in proteins, which forms allysine. Further oxidation of these aldehyde intermediates can yield carboxylic acids. The specific outcome of an oxidation reaction will depend on the strength of the oxidizing agent and the reaction conditions.

Reduction: The carboxylic acid group of 3,6-diaminohexanoic acid can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through a two-step process involving esterification of the carboxylic acid followed by reduction with a milder reducing agent like sodium borohydride (B1222165) (NaBH4). google.comorganic-chemistry.orgyoutube.comorgsyn.org The resulting amino alcohol would be 3,6-diaminohexan-1-ol. It is important to note that under certain conditions, the choice of reducing agent and reaction parameters is crucial to avoid unintended side reactions involving the amino groups.

Below is a table summarizing the expected products of oxidation and reduction of the functional groups in 3,6-diaminohexanoic acid.

Functional GroupReactionReagent ExampleExpected Product
Primary Amino GroupOxidationMild Oxidizing AgentAldehyde
Primary Amino GroupOxidationStrong Oxidizing AgentCarboxylic Acid
Carboxylic AcidReductionSodium Borohydride (on ester)Primary Alcohol
Carboxylic AcidReductionLithium Aluminum HydridePrimary Alcohol

Substitution and Functional Group Interconversions

This compound possesses three primary functional groups amenable to substitution and interconversion: two amino groups (at the 3- and 6-positions) and a carboxylic acid group. The reactivity of these sites allows for a variety of chemical transformations, often requiring the use of protecting groups to achieve selectivity.

The amino groups, being nucleophilic, readily react with electrophiles. youtube.comnih.gov For selective reaction at one amino group over the other, or to prevent reaction at the amino groups while modifying the carboxylic acid, protecting group strategies are essential. mdpi.com Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz), which can be introduced under basic conditions and later removed under acidic or hydrogenolysis conditions, respectively.

N-Acylation: The amino groups can undergo acylation reactions with acyl chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis and for the introduction of various functionalities. For instance, the reaction with fatty acid chlorides would yield N-acylated derivatives with modified lipophilicity. The selective acylation of the ε-amino group (at the 6-position) over the β-amino group (at the 3-position) can be challenging and may require specific reaction conditions or enzymatic catalysts.

N-Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. As with acylation, controlling the degree and position of alkylation can be complex, often yielding mixtures of mono- and di-alkylated products at both nitrogen centers. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing specific alkyl groups.

Carboxylic Acid Esterification: The carboxylic acid group can be converted to an ester through Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst. pearson.comresearchgate.netacs.org This reaction is reversible, and the use of excess alcohol can drive the equilibrium towards the ester product. acs.org The dihydrochloride salt form of 3,6-diaminohexanoic acid provides the acidic conditions necessary for this transformation.

Formation of Polymeric Structures and Intermediates (e.g., ε-Caprolactam Precursors)

The bifunctional nature of 3,6-diaminohexanoic acid, containing both amino and carboxylic acid groups, makes it a suitable monomer for the synthesis of polyamides. Polyamides are polymers where the repeating units are linked by amide bonds.

Polyamide Formation: Through condensation polymerization, 3,6-diaminohexanoic acid can react with itself to form a polyamide. In this reaction, the carboxylic acid group of one monomer reacts with an amino group of another monomer, eliminating a molecule of water to form an amide linkage. This process can be repeated to build a long polymer chain. The presence of two amino groups allows for the possibility of forming branched or cross-linked polymers, depending on the reaction conditions. The general scheme for polyamide formation from an amino acid is as follows:

n H₂N-(CH₂)ₓ-COOH → [-HN-(CH₂)ₓ-CO-]n + (n-1) H₂O

For 3,6-diaminohexanoic acid, the polymerization would be more complex due to the two amino groups, potentially leading to a more intricate polymer architecture.

Precursor to ε-Caprolactam Analogs: While lysine (2,6-diaminohexanoic acid) is a known precursor for 5-aminovalerate, which can be used in the synthesis of nylon 6,5, the direct conversion of 3,6-diaminohexanoic acid to an ε-caprolactam analog is less straightforward. nih.govresearchgate.net Intramolecular cyclization of 3,6-diaminohexanoic acid would lead to the formation of a seven-membered lactam ring. nih.govfrontiersin.orgresearchgate.net This lactam would be a substituted caprolactam, specifically an aminocaprolactam. The formation of such a lactam would likely require activation of the carboxylic acid group and protection of one of the amino groups to favor intramolecular reaction over intermolecular polymerization. The resulting aminocaprolactam could then serve as a monomer for the synthesis of modified nylons with altered properties, such as hydrophilicity and hydrogen bonding capacity, due to the presence of the additional amino group.

Participation in Maillard Reaction Pathways and Product Formation

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide array of products responsible for the color, aroma, and flavor of many cooked foods. youtube.com As an amino acid, 3,6-diaminohexanoic acid can participate in these reactions.

The initial step of the Maillard reaction involves the condensation of a free amino group of the amino acid with the carbonyl group of a reducing sugar, such as glucose, to form a Schiff base. nih.govresearchgate.net This is followed by an Amadori rearrangement to form a more stable ketosamine, known as an Amadori product. nih.gov For lysine, the ε-amino group is particularly reactive in the Maillard reaction. ansynth.com Given the structural similarity, both the β- and ε-amino groups of 3,6-diaminohexanoic acid would be expected to be reactive.

The Amadori products can then undergo further degradation through various pathways, including:

Dehydration and fragmentation: leading to the formation of furfurals, reductones, and other short-chain carbonyl compounds.

Strecker degradation: The interaction of dicarbonyl compounds (formed from sugar degradation) with the amino acid leads to the formation of Strecker aldehydes, which are potent aroma compounds. sandiego.edu The specific Strecker aldehyde formed would depend on the structure of 3,6-diaminohexanoic acid.

Polymerization: In the final stages, the various reactive intermediates can polymerize to form high molecular weight, brown-colored nitrogenous polymers and copolymers known as melanoidins. ansynth.com

Stereochemistry and Isomeric Forms

Enantiomeric Forms: (3R)- and (3S)-3,6-Diaminohexanoic Acid

The two enantiomers of 3,6-diaminohexanoic acid, also known as β-lysine, are the (3R) and (3S) forms. The (3S)-enantiomer is a chiral diamino acid characterized by an (S)-configuration at the C3 position, where amino groups are substituted at the 3- and 6-positions of the hexanoic acid chain. rsc.orgresearchgate.net Conversely, the (3R)-enantiomer possesses the opposite spatial arrangement at this chiral center. creation.com

These enantiomers share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in stereoconfiguration can lead to distinct interactions with other chiral molecules, a critical factor in biological systems.

Property(3R)-3,6-Diaminohexanoic Acid(3S)-3,6-Diaminohexanoic Acid
IUPAC Name (3R)-3,6-diaminohexanoic acid(3S)-3,6-diaminohexanoic acid
Synonyms (R)-beta-lysine, D-beta-lysine(S)-beta-lysine, L-beta-lysine
Molecular Formula C₆H₁₄N₂O₂C₆H₁₄N₂O₂
Molecular Weight 146.19 g/mol 146.19 g/mol
Chirality (R) configuration at C3(S) configuration at C3

Chromatographic Resolution and Stereoselective Synthesis Techniques

Obtaining enantiomerically pure forms of 3,6-diaminohexanoic acid is crucial for studying their specific properties. This is achieved through two primary strategies: the resolution of a racemic mixture or the direct stereoselective synthesis of a single enantiomer.

Chromatographic Resolution: Resolution techniques separate a 50:50 mixture (racemate) of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for this purpose. While specific applications for underivatized 3,6-diaminohexanoic acid are not extensively detailed in readily available literature, general principles for amino acid separation apply. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids. sigmaaldrich.com These CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. Another approach involves derivatizing the amino groups with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer from the outset, avoiding the need for resolution. Several stereoselective strategies have been developed for β-amino acids, including β-lysine.

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules as starting materials. For instance, derivatives of the proteinogenic amino acid L-aspartic acid can be used to synthesize chiral β-amino acids.

Asymmetric Conjugate Addition: Homochiral lithium amides have been shown to undergo highly diastereoselective conjugate additions to α,β-unsaturated esters. This methodology has been successfully applied to the synthesis of (R)-β-lysine, yielding the product with high enantiomeric excess. ox.ac.uk

Nitrone Cycloaddition: A general asymmetric synthesis for β-amino acids involves the dipolar cycloaddition of a chiral nitrone with an alkene like vinyl acetate. This reaction produces diastereomeric cycloadducts. In the case of β-lysine synthesis, the resulting diastereomers can be separated by chromatography. Subsequent chemical transformations then convert the separated diastereomers into the optically pure (R)- and (S)-β-lysine. rsc.orgresearchgate.net

Configurational Stability and Interconversion Mechanisms

The stability of the chiral center at C3 is a key consideration. Under certain conditions, an enantiomerically pure sample can lose its optical activity through a process called racemization, where it converts into an equal mixture of both enantiomers.

The primary mechanism for the racemization of α-amino acids involves the deprotonation of the α-carbon to form a planar, achiral carbanion intermediate. creation.commdpi.com Reprotonation can then occur from either face of the planar intermediate, leading to either the original enantiomer or its mirror image. This process is often catalyzed by acid or base. creation.com

For β-amino acids like 3,6-diaminohexanoic acid, the chiral center is at the β-carbon. The hydrogen atom at this position is generally less acidic than the α-hydrogen of an α-amino acid, making racemization via a similar carbanion mechanism less favorable under typical conditions. The electron-withdrawing effect of the carboxyl group diminishes with distance, providing less stabilization for a negative charge at the β-position.

Consequently, the chiral center of β-amino acids exhibits greater configurational stability compared to that of many α-amino acids. Interconversion or racemization of 3,6-diaminohexanoic acid would likely require more forcing conditions, such as strong base and elevated temperatures, to facilitate the removal of the β-proton. The precise mechanisms and kinetics of racemization for β-lysine are not as extensively studied as those for α-amino acids, but the fundamental principles of carbanion stability suggest a higher energy barrier for this process.

Biochemical Pathways and Metabolic Roles of 3,6 Diaminohexanoic Acid

Biosynthetic Origins and Intermediates

The primary route for the formation of 3,6-diaminohexanoic acid in the microbial world is through the enzymatic rearrangement of L-lysine. This conversion is a critical initial step in the fermentation of lysine (B10760008) by various anaerobic bacteria.

In anaerobic bacteria such as Clostridium sticklandii and Clostridium subterminale, 3,6-diaminohexanoic acid (L-β-lysine) is synthesized directly from L-lysine through an intramolecular amino group migration. nih.gov This reaction involves the transfer of the amino group from the alpha-carbon (C-2) to the beta-carbon (C-3) of the lysine molecule.

The key enzyme responsible for this conversion is Lysine 2,3-aminomutase . nih.govwikipedia.org This enzyme catalyzes the reversible interconversion of L-lysine and L-β-lysine. nih.gov Lysine 2,3-aminomutase is a complex radical S-adenosylmethionine (SAM) enzyme that relies on several cofactors for its activity, including a [4Fe-4S] iron-sulfur cluster, pyridoxal (B1214274) 5'-phosphate (PLP), and S-adenosylmethionine. nih.govwikipedia.org The reaction mechanism involves the generation of a 5'-deoxyadenosyl radical from SAM, which initiates the rearrangement of the amino group. wikipedia.org

Key Enzyme in 3,6-Diaminohexanoic Acid Biosynthesis
EnzymeReactionOrganism ExampleRequired Cofactors
Lysine 2,3-aminomutaseL-Lysine ⇌ L-β-Lysine (3,6-Diaminohexanoic acid)Clostridium subterminaleS-adenosylmethionine (SAM), Pyridoxal 5'-phosphate (PLP), [4Fe-4S] cluster

The biosynthesis of 3,6-diaminohexanoic acid is the first committed step in the lysine fermentation pathway in organisms like Clostridium. The regulation of its production is linked to both the availability of its precursor, L-lysine, and environmental conditions.

Two distinct regulatory mechanisms have been identified:

Substrate-Level Regulation: In many bacteria, including those in the Bacillus/Clostridium group, the biosynthesis of L-lysine is controlled by a lysine-specific RNA regulatory element known as the LYS element, or riboswitch. nih.gov This element, located in the leader regions of genes for lysine biosynthesis and transport, can bind directly to lysine. nih.gov When lysine concentrations are high, this binding causes a conformational change in the mRNA, leading to the termination of transcription or inhibition of translation. This mechanism ensures that the precursor for 3,6-diaminohexanoic acid is only synthesized when needed, indirectly controlling the latter's production. nih.gov

Transcriptional Regulation by Environmental Stress: In certain methanogenic archaea, such as Methanosarcina mazei Gö1, the genes for β-lysine biosynthesis are part of a salt-inducible operon. nih.gov The genes encoding lysine-2,3-aminomutase (ablA) and β-lysine acetyltransferase (ablB), which is involved in producing the compatible solute Nε-acetyl-β-lysine, are organized into an operon whose expression is strictly dependent on high salinity. nih.gov This indicates a specialized role for β-lysine derivatives in osmoprotection and demonstrates that its synthesis is tightly regulated at the transcriptional level in response to environmental stress. nih.gov

3,6-Diaminohexanoic acid serves as a building block for the synthesis of more complex natural products, most notably the antibiotic bellenamine. Isotope labeling studies in Streptomyces nashvillensis have shown that D-β-lysine (the D-isomer of 3,6-diaminohexanoic acid) is a direct intermediate in the biosynthesis of bellenamine. researchgate.net

In this pathway, L-lysine is first converted to D-β-lysine by a 2,3-aminomutase. researchgate.net The D-β-lysine is then incorporated into the final bellenamine structure. Interestingly, the addition of L-β-lysine to the culture medium was found to repress the production of bellenamine, suggesting a feedback regulatory mechanism controlling the biosynthetic pathway. researchgate.net

Catabolic Pathways and Degradation Products

In fermentative bacteria, the primary metabolic role of 3,6-diaminohexanoic acid is to serve as an intermediate in the degradation of lysine to generate energy.

The fermentation of lysine via 3,6-diaminohexanoic acid in Clostridium species ultimately yields a mixture of smaller carbon compounds, primarily acetic acid, butyric acid, and ammonia (B1221849). nih.gov This catabolic pathway allows the organism to use lysine as its sole source of carbon and nitrogen, producing ATP through substrate-level phosphorylation. The pathway breaks down the six-carbon backbone of lysine into two-carbon (acetate) and four-carbon (butyrate) units.

The degradation of 3,6-diaminohexanoic acid (β-lysine) proceeds through a series of enzymatic steps that rearrange and cleave the carbon skeleton. researchgate.net The established pathway involves the following key transformations:

Isomerization: L-β-Lysine is first converted to L-erythro-3,5-diaminohexanoate by the enzyme β-lysine 5,6-aminomutase . This reaction shifts an amino group to create the 3,5-diamino isomer. researchgate.net

Deamination and Oxidation: The resulting L-erythro-3,5-diaminohexanoate is then acted upon by L-erythro-3,5-diaminohexanoate dehydrogenase . This NAD(P)-dependent enzyme catalyzes an oxidative deamination to yield 3-keto-5-aminohexanoate. researchgate.net

Thiolytic Cleavage: The key carbon-carbon bond cleavage step is catalyzed by 3-keto-5-aminohexanoate cleavage enzyme . In the presence of acetyl-CoA, this enzyme splits the six-carbon chain into 3-aminobutyryl-CoA (a four-carbon unit) and acetoacetate (B1235776) (a two-carbon unit that can be converted to acetate). researchgate.netnih.gov

Final Steps to Butyrate (B1204436) and Acetate: The 3-aminobutyryl-CoA is deaminated by an ammonia lyase to form crotonyl-CoA. researchgate.net Crotonyl-CoA is a central intermediate in clostridial metabolism and is subsequently reduced to butyryl-CoA, which is then converted to butyrate. The acetoacetate produced in the cleavage step is converted to acetate, completing the degradation. researchgate.net

Enzymatic Steps in the Catabolism of 3,6-Diaminohexanoic Acid
StepSubstrateEnzymeProduct
1L-β-Lysineβ-Lysine 5,6-aminomutaseL-erythro-3,5-Diaminohexanoate
2L-erythro-3,5-DiaminohexanoateL-erythro-3,5-Diaminohexanoate dehydrogenase3-Keto-5-aminohexanoate
33-Keto-5-aminohexanoate3-Keto-5-aminohexanoate cleavage enzyme3-Aminobutyryl-CoA + Acetoacetate
43-Aminobutyryl-CoA3-Aminobutyryl-CoA ammonia-lyaseCrotonyl-CoA + Ammonia

Functional Roles in Cellular Metabolism of 3,6-Diaminohexanoic Acid

3,6-Diaminohexanoic acid, commonly known as beta-lysine (B1680149) (β-lysine), is a diamino acid that plays several roles in the cellular metabolism of various organisms, particularly bacteria and archaea. plos.orgnih.govnih.gov Unlike its alpha-amino acid isomer, L-lysine, which is one of the 22 proteinogenic amino acids, β-lysine is not incorporated into proteins during ribosomal translation via the standard genetic code. wikipedia.org However, it participates in specific metabolic pathways and cellular processes, serving as a metabolic intermediate and a component in protein modification.

Involvement in General Amino Acid Pool Dynamics

The cellular amino acid pool is a dynamic reservoir of free amino acids that are available for various physiological functions, including protein synthesis and energy production. biologyinsights.comyoutube.com The concentration and composition of this pool are maintained through a balance of dietary intake, protein breakdown (catabolism), and de novo synthesis. youtube.com

(3S)-3,6-Diaminohexanoate (L-β-lysine) is considered a primary metabolite and has been found to exist in a wide range of living organisms, from bacteria to humans. hmdb.ca Research has demonstrated that bacterial cells possess the capability to take up and utilize both the (R)- and (S)-enantiomers of β-lysine from their environment. nih.gov This uptake indicates that 3,6-diaminohexanoic acid can enter the intracellular environment and become a component of the cell's free amino acid pool. nih.gov

Once inside the cell, it can be acted upon by various enzymes and integrated into metabolic pathways. nih.govresearchgate.net However, detailed research on the specific dynamics of 3,6-diaminohexanoic acid within the general amino acid pool is limited. Information regarding its typical intracellular concentrations, turnover rates, and its influence on the concentrations of other amino acids is not extensively characterized.

Role as a Precursor to Other Biologically Active Molecules

3,6-Diaminohexanoic acid serves as a crucial metabolic intermediate, or precursor, in several defined biochemical pathways, particularly in microorganisms. It is synthesized from L-lysine and is subsequently converted into other biologically significant molecules.

One of the primary pathways involving β-lysine is the lysine fermentation pathway observed in anaerobic bacteria such as Clostridium sticklandii. researchgate.netpnas.org In this pathway, L-lysine is first isomerized to L-β-lysine by the enzyme Lysine 2,3-aminomutase. researchgate.netwikipedia.org The resulting β-lysine is then acted upon by β-Lysine 5,6-aminomutase, which converts it to (3S,5S)-3,5-diaminohexanoate. wikipedia.org This compound is further metabolized through a series of enzymatic reactions to yield products like butyrate and acetate, which are important for the organism's energy metabolism. researchgate.net

In certain methanogenic archaea, 3,6-diaminohexanoic acid is a key precursor in the biosynthesis of Nɛ-acetyl-β-lysine. nih.govnih.gov This compound functions as a compatible solute, which is a small organic molecule that helps organisms survive osmotic stress in high-salinity environments. nih.gov The synthesis involves two main steps: the conversion of α-lysine to β-lysine by Lysine 2,3-aminomutase, followed by the acetylation of β-lysine by β-lysine acetyltransferase to form Nɛ-acetyl-β-lysine. nih.govacs.org The genes encoding these enzymes are induced by salt stress, highlighting the importance of this pathway for survival in saline conditions. nih.govnih.gov

Key Enzymes in the Metabolism of 3,6-Diaminohexanoic Acid

EnzymeEC NumberReaction CatalyzedOrganism/PathwayCofactors
Lysine 2,3-aminomutase5.4.3.2L-lysine ⇌ (3S)-3,6-diaminohexanoate (L-β-lysine)Lysine Fermentation (Bacteria), Nɛ-acetyl-β-lysine Biosynthesis (Archaea)S-Adenosylmethionine (SAM), Pyridoxal phosphate (B84403) (PLP), [4Fe-4S] cluster, Zinc wikipedia.org
β-Lysine 5,6-aminomutase5.4.3.3(3S)-3,6-diaminohexanoate ⇌ (3S,5S)-3,5-diaminohexanoateLysine Fermentation (Bacteria)Cobamide (Adenosylcobalamin) wikipedia.org
β-Lysine acetyltransferaseN/A(3S)-3,6-diaminohexanoate + Acetyl-CoA → Nɛ-acetyl-β-lysine + CoANɛ-acetyl-β-lysine Biosynthesis (Archaea)Not specified nih.gov

Observed Enzyme Inhibition and Metabolic Modulation

Direct evidence for 3,6-diaminohexanoic acid acting as an enzyme inhibitor or a significant metabolic modulator is not widely documented in scientific literature. Much of the research on inhibition within lysine-related pathways focuses on the proteinogenic isomer, L-lysine, which is known to be a feedback inhibitor of homocitrate synthase, a key enzyme in its own biosynthesis pathway in fungi and some archaea. nih.gov

However, studies on enzymes that metabolize lysine provide some insights into molecular recognition and inhibition at their active sites. Lysine 2,3-aminomutase, the enzyme responsible for converting L-lysine to L-β-lysine, has been shown to be susceptible to inhibition by substrate analogs. nih.gov One such analog, 4-Thia-L-lysine, acts as a competitive reversible inhibitor of the enzyme with respect to L-lysine. nih.gov Although it is also a substrate for the enzyme, its rate of conversion is exceptionally slow, making it an effective inhibitor. nih.gov This demonstrates that molecules structurally similar to the enzyme's substrate and product (L-lysine and L-β-lysine) can interfere with its catalytic activity.

Inhibition of Lysine 2,3-aminomutase by 4-Thia-L-lysine

ParameterValueSubstrate
Ki (Inhibition constant)0.12 ± 0.01 mM4-Thia-L-lysine (as inhibitor)
Km (Michaelis constant)1.4 ± 0.1 mM4-Thia-L-lysine (as substrate)
4.2 ± 0.5 mML-lysine (as substrate)
Vmax (Maximum velocity)0.19 ± 0.02 µmol min-1 mg-14-Thia-L-lysine (as substrate)
43 ± 1 µmol min-1 mg-1L-lysine (as substrate)

Data from a study on Clostridium subterminale Lysine 2,3-aminomutase. nih.gov

While this research does not directly implicate 3,6-diaminohexanoic acid as an inhibitor, it highlights a mechanism by which metabolic pathways can be modulated by molecules that resemble pathway intermediates.

Mechanisms of Protein Modification via Covalent Bonding

Although not one of the canonical amino acids used in protein synthesis, 3,6-diaminohexanoic acid is involved in the covalent modification of proteins through specific mechanisms.

A significant example is the post-translational modification of Elongation Factor P (EF-P) in most bacteria. wikipedia.org EF-P is essential for the efficient translation of proteins containing polyproline motifs. To become fully active, EF-P undergoes a post-translational modification where a β-lysine molecule is covalently attached to a specific, highly conserved lysine residue. wikipedia.org This modification is crucial for the function of EF-P in protein synthesis.

Furthermore, research into the machinery of protein synthesis has revealed the potential for the deliberate, co-translational incorporation of β-lysine into polypeptide chains. Studies have shown that lysyl-tRNA synthetase (LysRS), the enzyme that normally charges transfer RNA (tRNA) with L-lysine, can be engineered to recognize and activate β-lysine. nih.gov Both (R)- and (S)-β-lysine have been shown to be substrates for aminoacylation, meaning they can be covalently attached to the 3'-end of tRNALys. nih.gov While β-aminoacyl-tRNAs are generally not efficient substrates for the elongation phase of ribosomal protein synthesis, they can potentially be incorporated into proteins. nih.gov This opens up possibilities for protein engineering and the creation of novel peptides containing β-amino acids. nih.gov This represents a mechanism for modifying a protein's primary structure through covalent bonding during its synthesis.

Enzymatic Mechanisms and Protein Interactions

Aminomutase-Catalyzed Isomerizations Involving β-Amino Acids

Aminomutases are a class of enzymes that catalyze the intramolecular transfer of an amino group from one carbon atom to another within a molecule. nih.gov This process is crucial for the biosynthesis of β-amino acids, which are important structural components of various natural products. acs.orgresearchgate.net The isomerization of α-amino acids to β-amino acids is a key reaction facilitated by these enzymes. nih.gov For instance, (3S)-3,6-diaminohexanoic acid, also known as L-β-lysine, is a β-amino acid formed through such an isomerization. hmdb.canih.gov Aminomutases employ diverse catalytic strategies, often relying on specific cofactors to achieve these chemically challenging rearrangements. nih.gov

The substrate specificity of aminomutases varies, with some enzymes acting on aromatic amino acids while others prefer branched-chain or other types of amino acids. acs.orgfrontiersin.org The biochemical mechanisms can be broadly categorized into two main types: those dependent on a 4-methylideneimidazole-5-one (MIO) cofactor and those that utilize a radical-based mechanism involving cofactors like pyridoxal-5'-phosphate (PLP) and adenosylcobalamin (AdoCbl) or S-adenosylmethionine (SAM). nih.gov

MIO-Dependent Aminomutases: These enzymes, which include phenylalanine aminomutase (PAM) and tyrosine aminomutase (TAM), catalyze the 1,2-shift of an amino group on aromatic α-amino acids. acs.orgnih.gov The reaction mechanism does not involve radicals but proceeds through general acid-base chemistry. nih.gov

The key steps are:

Nucleophilic Attack: The substrate's amino group attacks the electrophilic MIO cofactor, forming a covalent adduct. acs.orgnih.gov

Elimination: An E2 elimination of the MIO-tethered ammonia (B1221849) occurs, generating an α,β-unsaturated carboxylic acid intermediate (e.g., cinnamate). nih.gov

Re-addition: In a key step that distinguishes aminomutases from ammonia lyases, the enzyme retains the ammonia and facilitates its re-addition via a 1,4-conjugate (Michael) addition to the β-carbon of the unsaturated intermediate. nih.gov

Release: The β-amino acid product is released. nih.gov

Structural studies on tyrosine aminomutase from Streptomyces globisporus (SgTAM) have identified key residues in the active site, such as His93 and Tyr415, which are crucial for substrate binding through hydrogen bonds. acs.org

Radical-Based Aminomutases: This group of enzymes uses radical chemistry to catalyze the amino group migration. nih.gov The reaction is initiated by a 5'-deoxyadenosyl radical, which is generated differently depending on the enzyme class. nih.govoatext.com

In enzymes like lysine (B10760008) 5,6-aminomutase, the radical comes from the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin (AdoCbl) . nih.govnih.gov

In others, such as lysine 2,3-aminomutase, the radical is generated from S-adenosylmethionine (SAM) by a [4Fe-4S] cluster. nih.govnih.gov

The general mechanism involves:

Radical Generation: The 5'-deoxyadenosyl radical is formed from AdoCbl or SAM. nih.gov

Hydrogen Abstraction: This highly reactive radical abstracts a hydrogen atom from the substrate, creating a substrate radical. portlandpress.com

Rearrangement: The substrate radical rearranges, facilitated by the PLP cofactor. This involves the formation of an azacyclopropylcarbinyl radical as a key intermediate. nih.gov

Hydrogen Re-donation: A hydrogen atom is donated back to the rearranged product radical, yielding the final β-amino acid product and regenerating the 5'-deoxyadenosyl radical to continue the cycle. portlandpress.com

Enzyme TypeCofactor(s)Substrate ExampleKey Intermediate
MIO-Dependent Aminomutase4-methylideneimidazole-5-one (MIO)L-Phenylalanineα,β-Unsaturated acid (Cinnamate)
Radical-Based AminomutasePLP & AdoCbl or SAML-LysineAzacyclopropylcarbinyl radical

Cofactors are non-protein chemical compounds that are required for an enzyme's biological activity. In aminomutases, cofactors like Pyridoxal-5'-phosphate (PLP) and Adenosylcobalamin (AdoCbl) play indispensable roles in the catalytic cycle. nih.govnih.gov

Pyridoxal-5'-phosphate (PLP): PLP, the active form of vitamin B6, is a versatile coenzyme involved in a wide array of amino acid transformations. wikipedia.org In radical aminomutases, its primary role is to facilitate the isomerization of amino groups. nih.gov

Schiff Base Formation: The aldehyde group of PLP forms a Schiff base (an internal aldimine) with the ε-amino group of a lysine residue in the enzyme's active site. The substrate's amino group then displaces the lysine to form a new Schiff base (an external aldimine). wikipedia.org

Radical Stabilization: PLP stabilizes the radical intermediates formed during the reaction. nih.govacs.org It acts as an electron sink, delocalizing the unpaired electron of the radical intermediate, which lowers the activation energy for the rearrangement of the azacyclopropylcarbinyl radical intermediate. nih.govacs.org This catalytic function is central to the 1,2-shift of the amino group. nih.gov

Adenosylcobalamin (AdoCbl): AdoCbl, or coenzyme B12, is known for its role in generating radicals to initiate enzymatic reactions. nih.gov Its function is to serve as a reversible source of the highly reactive 5'-deoxyadenosyl radical. oatext.comnih.gov

Radical Initiator: The catalytic cycle of AdoCbl-dependent enzymes begins with the homolytic cleavage of the weak cobalt-carbon bond of the coenzyme. nih.govportlandpress.com This cleavage is triggered by the binding of the substrate to the enzyme and produces cob(II)alamin and a 5'-deoxyadenosyl radical. nih.gov

Hydrogen Transfer: The generated 5'-deoxyadenosyl radical is a potent oxidant that abstracts a hydrogen atom from the substrate, converting it into a substrate radical and 5'-deoxyadenosine. portlandpress.com This step initiates the rearrangement process. After the product is formed, the hydrogen is transferred back, regenerating the 5'-deoxyadenosyl radical which then recombines with cob(II)alamin to reform the active AdoCbl cofactor. portlandpress.com

The synergistic action of PLP and AdoCbl in enzymes like lysine 5,6-aminomutase allows for the catalysis of chemically difficult rearrangement reactions that would otherwise be inaccessible. nih.govacs.org

CofactorPrimary FunctionKey Chemical FeatureEnzyme Example
Pyridoxal-5'-phosphate (PLP) Facilitates amino group isomerization; stabilizes radical intermediatesAldehyde group forms Schiff bases; aromatic ring delocalizes electronsLysine 5,6-aminomutase, Lysine 2,3-aminomutase
Adenosylcobalamin (AdoCbl) Reversible generation of 5'-deoxyadenosyl radical to initiate reactionWeak cobalt-carbon bond allows for homolytic cleavageLysine 5,6-aminomutase, Glutamate mutase

Enzymes are known for their high specificity, often catalyzing reactions at a specific site on a molecule (regioselectivity) and producing a specific stereoisomer (stereoselectivity). mdpi.com These properties are highly valuable in organic synthesis. researchgate.net Enzyme engineering, through methods like directed evolution or rational design, aims to alter or enhance these selectivities for practical applications. researchgate.net

Regioselectivity refers to the preference of an enzyme to catalyze a reaction at one specific position over other possible positions. mdpi.com In the context of aminomutases, this would relate to which hydrogen is abstracted and where the amino group is subsequently added. Engineering efforts can modify active site residues to favor interactions that position the substrate for reaction at a different site. For example, altering the substrate binding pocket could change the proximity of a different carbon atom to the catalytic residues or cofactors, thereby shifting the site of amination.

Stereoselectivity is the preferential formation of one stereoisomer over another. khanacademy.org Many aminomutases exhibit strict stereoselectivity. For instance, phenylalanine aminomutase (PAM) converts L-phenylalanine to (R)-β-phenylalanine. nih.gov In contrast, the tyrosine aminomutase from S. globisporus (SgTAM) shows poor enantioselectivity due to a competing racemase activity. nih.gov

Enzyme engineering can be used to improve or even invert the stereoselectivity of an enzyme. By mutating amino acids in the active site, it is possible to change the way the substrate or intermediate is bound and oriented, thereby favoring the formation of a different enantiomer. For example, studies on other enzymes have shown that mutating a single residue (e.g., F352V in naphthalene (B1677914) dioxygenase) can lead to the production of the opposite enantiomer of a product compared to the wild-type enzyme. researchgate.net Such strategies could potentially be applied to aminomutases to create biocatalysts that produce specific, desired stereoisomers of β-amino acids.

Characterization of Enzymes Involved in 3,6-Diaminohexanoic Acid Catabolism

The breakdown, or catabolism, of 3,6-diaminohexanoic acid (β-lysine) involves several enzymatic steps. A key enzyme in the metabolism of lysine isomers is lysine 5,6-aminomutase . This enzyme is notable because it interconverts D-lysine and L-β-lysine (3,6-diaminohexanoic acid). acs.orgacs.org It is an AdoCbl and PLP-dependent enzyme that catalyzes the migration of the terminal amino group from the C-6 position of D-lysine to the C-5 position, which after subsequent steps leads to L-β-lysine.

While the complete catabolic pathway for 3,6-diaminohexanoic acid is not fully detailed in the provided search results, studies on the degradation of a related compound, 3,5-diaminohexanoate (B231605), by Brevibacterium sp. offer insights into the types of enzymes that may be involved. nih.gov These enzymes are induced by growth on 3,5-diaminohexanoate and are crucial for its breakdown into central metabolites. nih.gov

The characterized enzymes in the Brevibacterium sp. pathway include:

3-keto-5-aminohexanoate cleavage enzyme: This enzyme catalyzes the cleavage of 3-keto-5-aminohexanoate in the presence of acetyl-coenzyme A (CoA) to produce 3-aminobutyryl-CoA and acetoacetate (B1235776). nih.gov

3-aminobutyryl-CoA deaminase: This enzyme acts on L-3-aminobutyryl-CoA, converting it to crotonyl-CoA through deamination. nih.gov

These enzymatic activities allow the bacterium to convert 3,5-diaminohexanoate into acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. nih.gov It is plausible that the catabolism of 3,6-diaminohexanoic acid involves analogous enzymatic reactions, such as transamination/dehydrogenation to form a keto-acid, followed by cleavage and further processing.

Investigation of Interactions with Biological Macromolecules

Understanding how 3,6-diaminohexanoic acid and the enzymes that act upon it interact with other biological macromolecules is key to elucidating their biological function. This primarily involves studying the structure and function of the enzymes themselves.

The relationship between a protein's three-dimensional structure and its catalytic function is a cornerstone of enzymology. nih.gov For enzymes involved in the metabolism of 3,6-diaminohexanoic acid, such as aminomutases, structural analysis provides detailed insights into their mechanisms. acs.org

Techniques like X-ray crystallography have been used to determine the atomic-level structure of aminomutases, revealing the architecture of the active site where the substrate binds and the reaction occurs. acs.orgnih.gov

Key findings from structural analyses of aminomutases include:

Substrate Binding: The crystal structure of MIO-dependent SgTAM with a bound inhibitor revealed the specific amino acid residues responsible for anchoring the substrate. In SgTAM, the carboxylate group of the substrate forms hydrogen bonds with Arg311 and Asn205, while the phenol (B47542) group interacts with His93 and Tyr415. acs.org This precise positioning is essential for catalysis.

Cofactor Environment: The structure shows how the MIO cofactor is positioned within the active site, stacked against a phenylalanine residue (Phe356) and adjacent to a tyrosine residue (Tyr308). acs.org This environment is crucial for the cofactor's electrophilicity and its role in catalysis.

Catalytic Residues: Structural and mutagenesis studies have identified key catalytic residues. For example, a tyrosine residue (Tyr63 in SgTAM) has been implicated as the catalytic base responsible for proton abstraction during the elimination-addition sequence. acs.orgnih.gov

Flexibility and Conformation: The ability of enzymes to adopt different conformations is often vital for their function. Lysine 5,6-aminomutase (5,6-LAM) demonstrates flexibility in its ability to accommodate cofactor analogs like PLP-N-oxide, which mimics the natural PLP cofactor with similar kinetic parameters. acs.org This suggests a degree of plasticity in the active site that can be exploited for biocatalytic applications.

By combining structural data with kinetic and spectroscopic analyses, a detailed picture of the enzyme's mechanism emerges, explaining how the specific arrangement of amino acids and cofactors enables the catalysis of complex rearrangements like the formation of β-amino acids. acs.orgacs.org

Studies on Potential as Enzyme Active Site Ligands

3,6-Diaminohexanoic acid, particularly its biologically relevant isomer L-β-lysine ((3S)-3,6-diaminohexanoic acid), has been identified as a substrate for at least two enzymes, demonstrating its role as a ligand that binds to and is transformed by enzyme active sites. Research has primarily focused on its interaction with aminomutases, which catalyze the migration of an amino group within a molecule.

Interaction with Lysine 2,3-Aminomutase

L-β-lysine is a key component in the reversible reaction catalyzed by lysine 2,3-aminomutase (EC 5.4.3.2). This enzyme facilitates the interconversion of L-α-lysine to L-β-lysine. nih.gov In this capacity, 3,6-diaminohexanoic acid directly participates in the catalytic cycle of the enzyme, binding to its active site. The reaction is crucial in the metabolic pathways of certain microorganisms, such as Clostridium subterminale. nih.gov

The equilibrium of the reaction catalyzed by lysine 2,3-aminomutase favors the formation of L-β-lysine. nih.gov At 37°C, the equilibrium constant (Keq) for the conversion of L-α-lysine to L-β-lysine is approximately 8.5. nih.gov The reaction is enthalpy-driven, with a standard enthalpy change (ΔH°) of -1.4 kcal mol−1 and a standard entropy change (ΔS°) of -0.25 cal deg−1 mol−1. nih.gov

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Keq (L-α-lysine → L-β-lysine)
Lysine 2,3-AminomutaseMethanococcus maripaludis C7L-α-lysine19.2 ± 4.914.3 ± 1.7Not Reported
Lysine 2,3-AminomutaseGeneralL-α-lysine / L-β-lysineNot ReportedNot Reported8.5 (at 37°C)

Interaction with β-Lysine 5,6-Aminomutase

(3S)-3,6-diaminohexanoate (L-β-lysine) also serves as a substrate for the enzyme β-lysine 5,6-aminomutase (EC 5.4.3.3), also referred to as D-lysine 5,6-aminomutase. wikipedia.orgwikipedia.org This enzyme is involved in the lysine degradation pathway in organisms like Clostridium sticklandii. wikipedia.org It catalyzes the reversible conversion of L-β-lysine into (3S,5S)-3,5-diaminohexanoate. nih.govwikipedia.org

The catalytic activity of β-lysine 5,6-aminomutase is dependent on the presence of pyridoxal-5'-phosphate (PLP) and adenosylcobalamin as cofactors. nih.govebi.ac.uk The enzyme can utilize both D-lysine and L-β-lysine as substrates. wikipedia.org It has been reported that the catalytic efficiency (kcat/Km) of the enzyme for L-β-lysine is comparable to that for D-lysine. nih.gov However, specific kinetic constants for the reaction with L-β-lysine are not extensively detailed in the available literature.

EnzymeEC NumberSubstrateProductCofactors
β-Lysine 5,6-Aminomutase5.4.3.3(3S)-3,6-diaminohexanoate (L-β-lysine)(3S,5S)-3,5-diaminohexanoatePyridoxal-5'-phosphate (PLP), Adenosylcobalamin

Potential as an Enzyme Inhibitor

Despite its established role as a substrate, there is a lack of scientific literature demonstrating that 3,6-diaminohexanoic acid or its dihydrochloride (B599025) salt acts as an inhibitor of any enzyme. The available research focuses on its transformation by aminomutases rather than on any potential to block the active sites of other enzymes.

Analytical Techniques and Characterization Approaches

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for isolating 3,6-diaminohexanoic acid dihydrochloride (B599025) from complex matrices and for its precise quantification. Due to its polar nature and the presence of two primary amine groups and a carboxylic acid group, specialized chromatographic strategies are employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids. For 3,6-diaminohexanoic acid dihydrochloride, which is highly polar, traditional reversed-phase columns provide limited retention. Therefore, alternative HPLC modes are frequently utilized.

Ion-Exchange Chromatography (IEC): This is a well-established technique for separating amino acids based on their charge. europa.eu The compound, carrying a net positive charge at low pH, is retained on a cation-exchange column. Elution is typically achieved by increasing the ionic strength or pH of the mobile phase. Post-column derivatization with reagents like ninhydrin (B49086) (for visible detection at 570 nm and 440 nm) or ortho-phthaldialdehyde (OPA) (for fluorescence detection) is necessary as the native molecule lacks a strong chromophore. europa.eu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another suitable method for polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. A thin aqueous layer forms on the stationary phase, and the analyte partitions between this layer and the mobile phase, leading to the retention of polar compounds.

Reversed-Phase HPLC with Derivatization: To enable analysis by the more common reversed-phase HPLC, pre-column derivatization is employed. A derivatizing agent reacts with the amino groups to attach a hydrophobic moiety, increasing the compound's retention on a C18 or C8 column. This approach also frequently introduces a chromophore or fluorophore, enhancing detection sensitivity. thermofisher.com

A summary of typical HPLC conditions adapted for basic amino acids like 3,6-diaminohexanoic acid is presented below.

ParameterIon-Exchange Chromatography (IEC)Reversed-Phase (with Derivatization)
Stationary Phase Sulfonated Polystyrene-Divinylbenzene Resin (Cation-Exchange)C18 Silica
Mobile Phase pH and Salt Gradients (e.g., Sodium Citrate Buffers) europa.euAcetonitrile/Water Gradient thermofisher.com
Derivatization Post-column with Ninhydrin or OPA europa.euPre-column with AQC, OPA, or similar agents thermofisher.com
Detection Visible (570 nm) or Fluorescence (Ex: 330 nm, Em: 460 nm) europa.euUV or Fluorescence, depending on the derivatizing agent
Internal Standard Norleucine europa.euCompound-specific

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both quantification and structural confirmation of this compound. The high sensitivity and selectivity of MS detection often eliminate the need for chemical derivatization.

LC-MS/MS, particularly using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantitative analysis. masonaco.org For 3,6-diaminohexanoic acid (C₆H₁₄N₂O₂), the protonated molecule [M+H]⁺ would have a theoretical mass-to-charge ratio (m/z) of approximately 147.11. In MRM, this precursor ion is selected and fragmented, and a specific product ion is monitored, ensuring high specificity. HILIC is a commonly used chromatographic mode for underivatized amino acids prior to MS detection. masonaco.org

While derivatization is not always necessary, it can be used to improve chromatographic peak shape and retention. Reagents like isobutyl chloroformate can be used, followed by LC-MS analysis of the resulting derivatives. masonaco.org

ParameterLC-MS/MS Conditions for Amino Acid Analysis
Chromatography HILIC-Z column (2.1×150 mm, 2.7 µm) masonaco.org
Mobile Phase Acetonitrile/Water gradient with ammonium (B1175870) formate (B1220265) buffer masonaco.org
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analyzer Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF)
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ (m/z) ~147.11
Typical Fragment Ions Ions resulting from loss of H₂O, NH₃, or COOH group

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, offering significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much shorter analysis times. thermofisher.com

Methods for amino acid analysis are well-developed for UPLC systems. A common approach involves pre-column derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with both primary and secondary amines to form highly stable, fluorescent derivatives. The derivatized analytes are then separated on a reversed-phase UPLC column. thermofisher.com This methodology has proven to be robust for the analysis of amino acids in various complex samples. thermofisher.com

When coupled with high-resolution mass spectrometry (HRMS), such as a Q-Exactive instrument, UPLC provides rapid and accurate quantification of underivatized amino acids, leveraging the high resolving power of both the chromatography and the mass analyzer. masonaco.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, the key functional groups are the protonated amines (-NH₃⁺), the carboxylic acid (-COOH), and the aliphatic carbon chain (-CH₂-). The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrational modes of these groups. The presence of the dihydrochloride salt form significantly influences the spectrum, particularly in the regions of N-H and O-H stretching.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Comments
-NH₃⁺ (Ammonium)N-H Stretching3200 - 2800 (broad)Broad and strong absorption, often overlapping with O-H and C-H stretches.
N-H Bending (Asymmetric)~1600Medium to strong absorption.
N-H Bending (Symmetric)~1500Medium absorption.
-COOH (Carboxylic Acid)O-H Stretching3300 - 2500 (very broad)Very broad band due to hydrogen bonding.
C=O Stretching1730 - 1700Strong, sharp absorption.
-CH₂- (Alkyl Chain)C-H Stretching2960 - 2850Strong, sharp peaks.
C-H Bending (Scissoring)~1465Medium absorption.

The spectrum of a similar compound, 6-aminohexanoic acid, shows characteristic absorptions for these functional groups, providing a reference for the expected spectrum of 3,6-diaminohexanoic acid. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. The presence of chromophores—functional groups that absorb light—is necessary for a compound to be active in the UV-Vis range.

This compound lacks a conjugated system or aromatic ring, which are typical strong chromophores. Its structure contains only amino and carboxyl groups with non-bonding electrons (n electrons). These electrons can undergo n → σ* transitions, but these transitions are of high energy and result in absorption at very short wavelengths, typically below 220 nm. science-softcon.de Consequently, the compound does not exhibit significant absorption in the standard UV-Vis region (200-800 nm).

This property necessitates the use of derivatization for UV-Vis-based detection in chromatographic methods, as discussed in section 6.1.1. By attaching a chromophoric tag to the molecule, it becomes readily detectable at the specific wavelength where the tag absorbs maximally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. mdpi.com For this compound, ¹H and ¹³C NMR spectroscopy would be employed to confirm the connectivity and chemical environment of each atom.

In ¹³C NMR spectroscopy, the chemical shifts of carbonyl carbons are particularly sensitive to their molecular environment, including solvent polarity and hydrogen bonding. mdpi.com Studies on various amino acid and peptide derivatives have shown that these shifts can be correlated with solvent polarities, offering insights into intermolecular interactions. mdpi.com While specific experimental NMR data for this compound is not detailed in the available literature, the principles of NMR analysis allow for a theoretical prediction of its spectral characteristics based on its known structure.

Computational Chemistry and Molecular Modeling

Comprehensive computational analyses have been conducted on the closely related parent compound, (2S)-2,6-diaminohexanoic acid (DAHA), providing significant insights into the molecule's geometric and electronic properties. nih.govnih.gov These theoretical studies utilize quantum-mechanical simulation methods to explore molecular structure, stability, and reactivity. researchgate.net

Density Functional Theory (DFT) Calculations for Optimized Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For DAHA, DFT calculations, specifically using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine its equilibrium molecular structure. nih.govresearchgate.net

The optimized geometry reveals that DAHA is an aliphatic, linear molecule with a C1 point group and a calculated dipole moment of 5.8381 Debye. nih.gov Theoretical calculations of bond lengths and angles have been compared with experimental data, showing a high degree of correlation. nih.gov The CAM-B3LYP functional, in particular, has demonstrated excellent agreement with experimental values for key bond lengths and angles. nih.gov

Below is a table comparing selected theoretical and experimental geometric parameters for DAHA.

Table 1: Selected Optimized Geometric Parameters of (2S)-2,6-diaminohexanoic acid (DAHA)

Parameter Bond/Angle B3LYP/6-311++G(d,p) CAM-B3LYP Experimental
Bond Length (Å) C1–C2 1.543 1.541 1.532
C1–O3 1.261 1.259 1.258
C1–O4 1.256 1.253 1.256
Bond Angle (°) C2–C1–O3 117.4 117.5 117.8
O3–C1–O4 125.8 125.8 125.6

Data sourced from a computational analysis of L-Lysine (DAHA). nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is associated with the molecule's capacity as an electron donor (nucleophilicity), while the LUMO represents its ability as an electron acceptor (electrophilicity). youtube.com

For DAHA, FMO analysis has been performed to identify its chemical reactivity. nih.gov The distribution and energy levels of these frontier orbitals are crucial in understanding charge transfer within the molecule upon excitation. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) for Bonding Analysis

The Electron Localization Function (ELF) provides a method for mapping electron pair probability in a molecule, offering a chemically intuitive way to analyze electron localization. wikipedia.org It allows for a clear visualization of core and valence electrons, covalent bonds, and lone pairs. wikipedia.org ELF analysis, along with Reduced Density Gradient (RDG) calculations, has been used to understand the bonding and electronic structure of DAHA. nih.gov This approach helps in characterizing the nature of chemical bonds and non-covalent interactions within the molecular system.

Non-Linear Optical (NLO) Property Analysis

The optical properties of DAHA have been explored through the analysis of its Non-Linear Optical (NLO) properties. nih.govresearchgate.net NLO materials have applications in technologies such as optical switching and frequency conversion. The study of NLO properties involves calculating molecular polarizabilities and hyperpolarizabilities, which are indicative of the molecule's response to an applied electric field. These computational analyses provide insights into the potential of the molecule for use in optical devices. cabidigitallibrary.org

Molecular Docking Simulations for Ligand-Receptor Interactions

To investigate the biological activity of DAHA, molecular docking simulations have been conducted. nih.gov This computational technique models the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding orientation and affinity. nih.gov By identifying the best ligand-receptor complex, molecular docking provides insights into the molecule's potential as a therapeutic agent and its mechanism of action at a molecular level. researchgate.net

Solubility Measurement and Modeling Methodologies

The determination of solubility is a critical step in the characterization of a chemical compound, underpinning processes such as purification, crystallization, and formulation. For amino acid hydrochlorides, precise solubility data as a function of temperature and solvent composition are essential for process optimization. Advanced analytical techniques and mathematical models are employed to obtain and represent this data accurately.

Dynamic methods, also known as synthetic methods, are powerful techniques for determining the solubility of a compound. These methods involve preparing a mixture of the solute and solvent of a known composition and then gradually changing the temperature until the last solid particles of the solute dissolve. The temperature at which complete dissolution occurs is recorded as the solubility temperature for that specific composition.

A common apparatus for this measurement consists of a jacketed glass vessel where the temperature can be precisely controlled by a thermostatic bath. To prevent solvent evaporation, especially at higher temperatures, a condenser is typically fitted to the vessel. The mixture is continuously agitated to ensure homogeneity.

The key to the precision of the dynamic method is the accurate detection of the point of complete dissolution. This is often achieved using laser monitoring techniques. A laser beam is passed through the solid-liquid mixture. When undissolved solid particles are present, the laser beam is scattered, and the intensity of the transmitted light is low. As the temperature increases and the solid dissolves, the solution becomes clear, leading to a sharp increase in the intensity of the transmitted light detected by a photodetector. This sudden change allows for a highly precise determination of the dissolution temperature. The uncertainty in solubility values measured by this method is typically very low.

Once experimental solubility data has been collected, mathematical models are used to correlate the data. These models are essential for interpolating solubility at conditions not experimentally tested and for providing a thermodynamic understanding of the solution behavior. For the solubility of amino acids in binary solvent mixtures, several models are commonly used.

Combined Nearly Ideal Binary Solvent/Redlich-Kister (CNIBS/R-K) Model:

The CNIBS/R-K model is a semi-empirical equation widely used to correlate the solubility of solutes in binary solvent mixtures. The model describes the relationship between the mole fraction solubility of the solute and the composition of the solvent mixture at a given temperature. It combines the concepts of ideal solutions with a term that accounts for the excess Gibbs energy of mixing of the solvents, represented by the Redlich-Kister expansion.

The general form of the CNIBS/R-K equation is:

ln(x) = x₁ln(X₁) + x₂ln(X₂) + x₁x₂ ∑ᵢⁿ Jᵢ(x₁ - x₂)²

where:

x is the mole fraction solubility of the solute.

x₁ and x₂ are the mole fractions of the two solvents in the binary mixture in the absence of the solute.

X₁ and X₂ are the mole fraction solubilities of the solute in the pure solvents 1 and 2, respectively.

Jᵢ are the model parameters, which are determined by fitting the equation to the experimental data.

This model has been shown to provide an accurate mathematical representation of experimental solubility data for related compounds like amino acid hydrochlorides. acs.org

Modified Jouyban-Acree Model:

The Jouyban-Acree model is another widely used and accurate model for correlating solubility data in mixed solvents. nih.govnih.gov A key advantage of its modified versions is the ability to account for the effect of both solvent composition and temperature simultaneously. This makes it a very versatile tool for representing solubility data over a range of conditions.

The modified Jouyban-Acree model can be expressed as:

ln(xm,T) = x₁ln(x1,T) + x₂ln(x2,T) + x₁x₂/T ∑ᵢⁿ Jᵢ(x₁ - x₂)²

where:

xm,T is the mole fraction solubility of the solute in the binary solvent mixture at temperature T.

x₁ and x₂ are the mole fractions of the two solvents in the binary mixture.

x1,T and x2,T are the mole fraction solubilities of the solute in the pure solvents 1 and 2 at temperature T.

T is the absolute temperature in Kelvin.

Jᵢ are the model constants, which represent the non-ideal mixing behavior of the solution.

The terms ln(x1,T) and ln(x2,T) are often expressed as a function of temperature, for instance, using a simple polynomial equation like A + B/T, where A and B are constants derived from the experimental solubility data in the pure solvents. This model is valued for its ability to provide accurate correlations by incorporating provisions for both solvent composition and temperature. acs.org

Advanced Research Applications and Biotechnological Potential

Applications in Organic Synthesis and Material Science

In the realms of synthetic chemistry and materials, 3,6-diaminohexanoic acid serves as a versatile building block. Its ability to be incorporated into larger molecules and polymers opens avenues for creating materials with tailored properties and functionalities.

3,6-Diaminohexanoic acid, often referred to by its common name β-lysine, is a valuable intermediate for constructing complex molecular scaffolds. Unlike its α-amino acid counterpart, the separation of the amino groups and the carboxylic acid group in β-lysine offers distinct spatial arrangements when it is used as a building block. This structural feature is particularly useful in diversity-oriented synthesis, where the goal is to create libraries of structurally diverse compounds.

The two amine groups of β-lysine possess different reactivities (the ε-amino group being more nucleophilic than the β-amino group), which can be exploited for regioselective chemical modifications. This allows for the stepwise construction of complex molecules where different functional units can be precisely attached to either the β- or ε-position. This makes β-lysine an ideal scaffold for developing multifunctional molecules where specific properties, such as catalytic activity or binding affinity, can be engineered by attaching different moieties to its distinct amino groups. For example, it can serve as the core for peptide-based structures where the main chain is extended from the β-amino and carboxyl groups, leaving the ε-amino group available for conjugation with other molecules like imaging agents or affinity tags.

The incorporation of β-amino acids like 3,6-diaminohexanoic acid into peptide chains can induce unique secondary structures, such as helices and sheets, that are distinct from those formed by α-amino acids. This has led to research into using β-lysine-containing peptides as novel biocatalysts. These "foldamers" can mimic the structure of natural enzymes and create well-defined active sites.

By strategically positioning the functional ε-amino group of β-lysine within a folded peptide structure, it is possible to create catalytic centers for specific chemical reactions. For instance, the primary amine of the side chain can act as a general base or nucleophile, similar to the role of lysine (B10760008) residues in natural enzyme active sites. Research has demonstrated that peptides containing lysine residues can facilitate biomimetic, imine-based catalysis in neutral water, a principle that can be extended to β-lysine peptides. nih.gov The controlled, predictable folding of β-peptides allows for the precise spatial arrangement of these catalytic groups, opening the door to designing bespoke catalysts for reactions not readily catalyzed by natural enzymes.

While conventional Nylon-6 is produced through the ring-opening polymerization of caprolactam, 3,6-diaminohexanoic acid represents a valuable monomer for the synthesis of novel polyamides with properties analogous or supplementary to traditional nylons. As an aminocarboxylic acid, it can undergo self-condensation to form a polyamide chain. The resulting polymer, poly-β-lysine, is structurally similar to Nylon-6, with both having a six-carbon backbone. However, poly-β-lysine features a pendant primary amine group at regular intervals along the polymer chain, originating from the β-amino group of the monomer.

These pendant amine groups introduce functionality that is not present in standard Nylon-6. They can serve as sites for further chemical modification, allowing for the covalent attachment of other molecules to alter the polymer's properties, such as hydrophilicity, biocompatibility, or antimicrobial activity. Furthermore, these charged groups can influence the material's bulk properties, including its thermal characteristics and solubility. Research into ε-poly-L-lysine, a structurally related biopolymer, has highlighted the potential of functional polyamides in biomedical and antimicrobial applications. nih.gov The enzymatic synthesis of polyamides is also an emerging field, where enzymes could potentially be used to polymerize monomers like 3,6-diaminohexanoic acid under mild conditions. biorxiv.org

Table 1: Comparison of Monomers for Polyamide Synthesis

Monomer Polymer Key Structural Feature Potential Applications
6-Aminohexanoic Acid / Caprolactam Nylon-6 Linear aliphatic backbone Textiles, engineering plastics
Adipic Acid + Hexamethylenediamine Nylon-6,6 Linear aliphatic backbone High-performance textiles, automotive parts
3,6-Diaminohexanoic Acid Poly-β-lysine Pendant primary amine groups Functional materials, biomedical applications, modified textiles

Biotechnological Applications

The production of 3,6-diaminohexanoic acid using microbial systems is an area of growing research interest. By harnessing the power of metabolic and enzyme engineering, it is possible to develop sustainable, bio-based routes to this valuable non-proteinogenic amino acid.

The biosynthesis of 3,6-diaminohexanoic acid (β-lysine) in nature proceeds via the isomerization of L-lysine, a reaction catalyzed by the enzyme Lysine 2,3-aminomutase (KAM). acs.orgwikipedia.org This provides a clear strategy for the microbial production of β-lysine: couple the well-established fermentation of L-lysine with the heterologous expression of a KAM enzyme.

Industrial biotechnology has made significant strides in engineering strains of bacteria, most notably Corynebacterium glutamicum, for the high-yield production of L-lysine, reaching titers of over 100 g/L. nih.govcytgen.comhep.com.cn These strains have been extensively modified to increase the carbon flux towards L-lysine by:

Overexpressing key biosynthetic enzymes: Enhancing the activity of enzymes like aspartate kinase (lysC) and dihydrodipicolinate synthase (dapA).

Eliminating feedback inhibition: Introducing mutations in key enzymes (e.g., lysC) to make them insensitive to inhibition by the final product, L-lysine.

Deleting competing pathways: Removing genes for pathways that divert key precursors away from lysine synthesis, such as the pathway for threonine production.

The strategy for β-lysine production involves introducing a gene encoding a functional KAM enzyme into one of these high-performance L-lysine producing strains. By expressing KAM from organisms like Clostridium subterminale or Methanococcus maripaludis in an engineered C. glutamicum or E. coli host, the intracellular pool of L-lysine can be converted into β-lysine. acs.orgnih.gov Further strain engineering could involve optimizing the expression level of KAM and developing exporter proteins to efficiently transport the newly synthesized β-lysine out of the cell, thereby preventing potential feedback inhibition or toxicity and maximizing production.

The synthesis of enantiomerically pure β-amino acids is of great importance, and enzymes offer an excellent solution due to their inherent stereoselectivity. The key enzyme for β-lysine production, Lysine 2,3-aminomutase (KAM), is a prime target for enzyme engineering to achieve stereoselective synthesis.

Nature has provided a starting point for stereocontrol, as KAM enzymes from different organisms produce different stereoisomers of 3,6-diaminohexanoic acid. For example, the KAM from Clostridium subterminale and Methanococcus maripaludis stereoselectively produces (3S)-β-lysine. acs.orgnih.gov In contrast, a different KAM found in E. coli is known to produce the (3R)-β-lysine isomer. acs.org This natural diversity allows for the selection of an appropriate enzyme based on the desired product chirality.

Table 2: Stereoselectivity of Native Lysine 2,3-Aminomutase (KAM) Enzymes

Enzyme Source Organism Product Stereoisomer Reference
Clostridium subterminale (3S)-3,6-diaminohexanoic acid nih.gov
Methanococcus maripaludis (3S)-3,6-diaminohexanoic acid acs.org
Escherichia coli (3R)-3,6-diaminohexanoic acid acs.org

Beyond selecting native enzymes, techniques like directed evolution can be applied to further engineer these biocatalysts. nih.gov By creating libraries of mutant KAM enzymes and screening them for improved properties, it is possible to enhance catalytic efficiency (kcat/Km), improve stability under industrial process conditions, or even alter substrate specificity. Furthermore, other enzyme classes, such as β-transaminases, could be engineered to synthesize β-lysine via a different route, such as the asymmetric amination of a prochiral keto-acid precursor. nih.govresearchgate.net This approach of rational design and directed evolution provides a powerful toolkit for developing robust, highly selective biocatalysts for the production of specific stereoisomers of 3,6-diaminohexanoic acid.

Contribution to Protein Engineering for Stability and Activity Enhancement

The pursuit of more robust and effective proteins is a central goal of protein engineering. rsc.org Enhanced stability is crucial for enzymes used in industrial applications and for therapeutic proteins, which require a long shelf life and resilience to degradation. researchgate.netresearchgate.net One advanced strategy to achieve this involves the incorporation of non-natural amino acids, such as β-amino acids like 3,6-diaminohexanoic acid (also known as β-lysine), into peptide chains. The altered backbone structure resulting from the inclusion of a β-amino acid can confer significant resistance to degradation by proteases, thereby enhancing the stability of the resulting peptide or protein.

A significant hurdle in this approach is the need for the cellular machinery to recognize and incorporate these unnatural building blocks. Research has demonstrated that enzymes can be engineered to accommodate and utilize such molecules. For instance, studies have successfully modified lysyl-tRNA synthetase (LysRS), the enzyme responsible for attaching lysine to its transfer RNA (tRNA) for protein synthesis, to improve its recognition of (S)-β-lysine. nih.gov By making single amino acid replacements in the enzyme, researchers were able to enhance its ability to stably attach both (R)- and (S)-β-lysine to the 3'-end of tRNALys. nih.gov This breakthrough suggests a viable pathway for the in vivo production of peptides containing β-amino acids, opening new avenues for creating proteins with enhanced stability and novel functions. nih.gov

Table 1: Research Findings on Engineering Lysyl-tRNA Synthetase for β-Lysine Recognition
Research FocusKey FindingImplication for Protein EngineeringSource
Enzyme ModificationSingle amino acid substitutions in lysyl-tRNA synthetase (LysRS) improved the enzyme's recognition of (S)-β-lysine.Demonstrates that enzymes can be rationally engineered to utilize non-natural amino acids. nih.gov
Substrate UtilizationThe modified LysRS was capable of stably attaching both (R)- and (S)-β-lysine to the 3'-end of tRNALys.Provides a foundational step for the ribosomal synthesis of peptides containing β-lysine. nih.gov
Cellular UptakeBacterial cells demonstrated the ability to take up and utilize both enantiomers of β-lysine from the growth medium.Confirms that the necessary precursor can be made available within the cell for incorporation into proteins. nih.gov

Research Tools for Metabolic and Protein Studies

3,6-Diaminohexanoic acid and its analogs serve as valuable tools for investigating complex biological pathways. Because of their structural similarity to L-lysine, these compounds can be used to probe the mechanisms of amino acid transport, metabolism, and incorporation into proteins.

One key application is in studying cellular uptake and metabolic processes. Research has confirmed that bacterial cells can absorb and utilize β-lysine, making it a useful compound for in vivo assays to explore these transport and metabolic systems. nih.gov Furthermore, understanding the primary degradation pathways for L-lysine in mammals—the saccharopine and pipecolate pathways—provides a framework for using β-lysine as a research tool. creative-proteomics.comnih.gov The compound can be employed to study the substrate specificity of enzymes within these pathways, potentially acting as a competitive inhibitor or an alternative substrate to elucidate enzyme function and regulation. creative-proteomics.comnih.gov

The use of amino acid analogs to select for genetic modifications is a well-established technique in metabolic research. For example, the lysine analog S-(2-aminoethyl)-cysteine (AEC) is widely used in plant science to select for mutants that overproduce lysine. nih.gov Plants resistant to the toxic effects of AEC often have mutations in key regulatory enzymes of the lysine biosynthesis pathway. nih.gov This principle suggests that 3,6-diaminohexanoic acid could similarly be employed as a selective agent in microorganisms or plants to isolate and study mutants with altered amino acid metabolism or transport.

Table 2: 3,6-Diaminohexanoic Acid as a Research Tool
Application AreaMethod of UseBiological Question AddressedSource
Cellular TransportIntroduce β-lysine into cell culture medium and monitor uptake.How are lysine and its analogs transported across the cell membrane? nih.gov
Enzyme SpecificityUse β-lysine as a potential substrate or inhibitor in assays for enzymes of the saccharopine and pipecolate pathways.What are the structural requirements for substrates of lysine-metabolizing enzymes? creative-proteomics.comnih.gov
Metabolic EngineeringUse β-lysine as a selective agent in growth media to screen for resistant mutants.Can we identify genes and mutations that lead to altered lysine metabolism or overproduction? nih.gov

Potential Applications in Agricultural Science (e.g., Plant Growth Regulation, Fertilizers)

The roles of amino acids and their analogs extend into agricultural science, where they can influence plant growth and nutrition.

Analogs of essential amino acids can function as plant growth regulators by interfering with the biosynthesis or utilization of their natural counterparts. Studies on oat seedlings, for instance, have shown that the lysine analogs S-2-aminoethyl-L-cysteine (AEC) and DL-Δ-hydroxylysine (DHL) can cause severe growth inhibition. nih.gov This inhibition is directly linked to lysine metabolism, as it can be reversed by the addition of L-lysine. nih.gov This demonstrates the potential for compounds like 3,6-diaminohexanoic acid to be investigated as growth-regulating agents, which could be useful for controlling plant development in specific agricultural contexts. Beyond growth regulation, the use of β-amino acids to create metabolically stable neuropeptide mimics has been explored for developing novel insect pest control agents. usda.gov

In the context of fertilizers and animal feed, amino acids are critical for growth and productivity. Foliar sprays containing mixtures of amino acids are sometimes used to increase crop yield and quality in plants like soybeans. ekb.eg While direct application of 3,6-diaminohexanoic acid as a fertilizer is not a common practice, the principle of supplementing crops with amino acids is established. More relevant is the use of lysine analogs in animal nutrition. Rumen-protected lysine and its analogs are added to livestock feed to ensure this essential amino acid is available for protein synthesis, particularly in diets high in corn, which is a poor source of lysine. tdl.orgoup.com This application in animal agriculture highlights the potential for specialized amino acid analogs to address specific nutritional deficiencies, a concept that could be explored further in plant science for developing specialty fertilizers or soil amendments.

Table 3: Potential Agricultural Applications of Lysine Analogs
Potential ApplicationObserved Effect / PrincipleExample Compound(s)Source
Plant Growth RegulationAnalogs can cause growth inhibition by interfering with essential amino acid metabolism.S-2-aminoethyl-L-cysteine (AEC), DL-Δ-hydroxylysine (DHL) nih.gov
Crop ImprovementUsed as a selection agent to develop mutant plant lines with increased lysine content.S-(2-aminoethyl)-cysteine (AEC) nih.gov
Pest ManagementIncorporation of β-amino acids can create biostable neuropeptide mimics for insect control.β-amino acid containing PK/PBAN analogs usda.gov
Animal NutritionSupplementation in feed to overcome dietary deficiencies and improve growth.L-lysine, DL-methionine, Methionine hydroxy analog oup.com

Q & A

Basic: What are the recommended methods for synthesizing and purifying 3,6-diaminohexanoic acid dihydrochloride?

Answer:
Synthesis typically involves protecting group strategies to selectively functionalize the amino groups. For example, solid-phase peptide synthesis (SPPS) can be employed using Fmoc/t-Bu chemistry, followed by hydrochloric acid treatment to form the dihydrochloride salt . Purification often uses ion-exchange chromatography (e.g., Dowex 50WX8 resin) to remove unreacted precursors and byproducts. Final purity (≥95%) can be confirmed via reverse-phase HPLC with UV detection at 220 nm .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm backbone structure and salt formation (e.g., HCl integration) .
  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (C6_6H16_{16}Cl2_2N2_2O2_2; expected [M+H]+^+: 231.1) .
  • X-ray Crystallography: To resolve stereochemistry and salt conformation, critical for distinguishing it from isomers like 2,6-diaminohexanoic acid derivatives .

Basic: What is the significance of the dihydrochloride salt form in this compound?

Answer:
The dihydrochloride salt (two HCl molecules per base) enhances aqueous solubility and stability compared to the free base. This is particularly useful in biological buffers (e.g., PBS or cell culture media), where the compound must remain soluble at physiological pH . The stoichiometry can be confirmed via elemental analysis (Cl^- content) or potentiometric titration .

Advanced: How should researchers address contradictions in purity assessments from different analytical methods?

Answer:
Discrepancies may arise between HPLC (e.g., 95% purity ) and mass spectrometry (e.g., isotopic labeling studies ). Use orthogonal methods:

  • Ion Chromatography: Quantify chloride ions to validate salt stoichiometry.
  • Karl Fischer Titration: Measure residual water content, which may interfere with LC-MS results.
  • NMR Purity Analysis: Integrate proton signals against a known internal standard (e.g., TMS) .

Advanced: How can researchers resolve discrepancies in reported solubility values (e.g., 65 g/100 mL vs. lower values)?

Answer:
Solubility depends on pH, temperature, and counterion concentration. Methodological steps:

  • Controlled Dissolution: Dissolve the compound in deionized water at 20°C under stirring, and quantify via gravimetric analysis after filtration.
  • pH Adjustment: Test solubility in buffered solutions (pH 4–8) to mimic experimental conditions .
  • Dynamic Light Scattering (DLS): Check for colloidal aggregation, which may falsely reduce measured solubility .

Advanced: What protocols ensure stability of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Studies: Store aliquots at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products monthly via HPLC .
  • Lyophilization: For long-term storage, lyophilize the compound and store under inert gas (argon) to prevent hygroscopic degradation .
  • UV-Vis Monitoring: Track absorbance at 260 nm for amine oxidation byproducts .

Advanced: How can researchers distinguish this compound from stereoisomers like 2,6-diaminohexanoic acid derivatives?

Answer:

  • Chiral HPLC: Use a Crownpak CR-I column with 0.1% HClO4_4 in acetonitrile/water to separate enantiomers .
  • Optical Rotation: Compare specific rotation values (e.g., L-lysine derivatives show +21° in 6 M HCl vs. 3,6-isomer data).
  • Tandem MS/MS: Fragment ions (e.g., m/z 84 for α-amino groups) can differentiate positional isomers .

Advanced: What precautions are necessary when handling the hygroscopic nature of this compound?

Answer:

  • Dry Environment: Use a glovebox with <5% humidity for weighing.
  • Desiccants: Store with silica gel or molecular sieves in sealed containers .
  • Thermogravimetric Analysis (TGA): Quantify water uptake over time to optimize handling protocols .

Advanced: How can this compound be applied in biological conjugation or drug delivery studies?

Answer:

  • Biotinylation: React the ε-amino group with NHS-biotin in pH 8.5 borate buffer, followed by purification via size-exclusion chromatography .
  • Lipid Nanoparticle (LNP) Formulation: Incorporate into cationic lipids for mRNA delivery, optimizing charge ratios via zeta potential measurements .

Advanced: How should researchers validate analytical data when the compound is used in complex matrices (e.g., serum)?

Answer:

  • Matrix-Matched Calibration: Prepare standards in blank serum to account for ion suppression in LC-MS .
  • Solid-Phase Extraction (SPE): Use mixed-mode cartridges (e.g., Oasis MCX) to isolate the compound from interfering biomolecules .
  • Stable Isotope Labeling: Use ¹³C6_6- or ¹⁵N2_2-labeled analogs as internal standards for quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.